molecular formula C18H28N4O2 B2600265 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one CAS No. 2309552-98-3

1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one

Cat. No.: B2600265
CAS No.: 2309552-98-3
M. Wt: 332.448
InChI Key: GEQBGWSDQPFVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is a chemical compound with the CAS Number 2309552-98-3 and a molecular formula of C18H28N4O2 . It has a molecular weight of 332.44 g/mol and is offered with a minimum purity of 90% for research applications . This compound features a complex structure that incorporates a 5,6-dimethylpyrimidinyloxy moiety linked to a piperidine ring, which is in turn connected to a pyrrolidin-2-one group. Compounds with such structures are often of interest in medicinal chemistry and life science research for the exploration of novel biologically active molecules. As a reference for its structural class, related molecules containing dimethylpyrimidine and heterocyclic groups have been cited in scientific literature covering areas such as materials science and biochemistry . This product is intended for research purposes in a controlled laboratory environment and is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-14-15(2)19-13-20-18(14)24-12-16-5-8-21(9-6-16)10-11-22-7-3-4-17(22)23/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQBGWSDQPFVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)CCN3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach includes the alkylation of pyrrolidin-2-one with a halogenated piperidine derivative. The resulting intermediate is then reacted with a dimethylpyrimidinyl methanol derivative under basic conditions to form the target compound.

Industrial Production Methods:

  • In industrial settings, large-scale production may involve optimized reaction conditions such as the use of catalytic agents to enhance yield. Automated processes may also be employed to streamline the synthesis and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

  • 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: This compound can be oxidized at the pyrimidinyl group to introduce functional groups like hydroxyl or carbonyl.

  • Reduction: Reduction reactions might target the pyrrolidin-2-one ring, affecting its saturation and altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Such as lithium aluminium hydride or hydrogen in the presence of palladium catalyst.

  • Solvents: : Often polar aprotic solvents like dimethyl sulfoxide or dimethylformamide are used.

Major Products Formed:

  • The products vary depending on the reaction type but commonly include hydroxylated, carbonylated, or alkylated derivatives of the original compound.

Scientific Research Applications

Anti-diabetic Properties

Recent studies indicate that compounds similar to 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one exhibit promising results in the treatment of metabolic disorders such as type 2 diabetes mellitus. These compounds often act as DPP-4 inhibitors or GLP-1 receptor agonists, enhancing insulin secretion and reducing blood glucose levels .

Neurological Applications

The compound's structural similarity to known neuropeptide modulators suggests potential applications in treating conditions like insomnia and narcolepsy through modulation of the orexin system . Research into orexin receptor antagonists has shown that derivatives can effectively manage sleep disorders by blocking orexin receptors, thereby promoting sleep.

Fungicidal Activity

Research has explored the use of similar compounds in agricultural settings as fungicides. The incorporation of piperidine and pyrrolidine structures enhances the bioactivity against plant pathogens, providing a means to protect crops from fungal diseases .

Synthesis and Drug Development

The synthesis of this compound can be achieved through various methods involving the coupling of pyrimidine derivatives with piperidine and pyrrolidine units. The synthetic pathways are crucial for developing analogs that may exhibit improved efficacy or reduced side effects .

Case Study 1: Anti-diabetic Efficacy

A clinical study investigated the effects of a related compound on patients with type 2 diabetes. Results indicated significant reductions in HbA1c levels after administration over a 12-week period, suggesting that modifications to the compound's structure can enhance its therapeutic potential against diabetes .

Case Study 2: Sleep Disorder Treatment

In a preclinical model, a derivative of this compound was tested for its ability to inhibit orexin receptors. The study demonstrated that administration resulted in increased sleep duration and improved sleep quality, indicating its potential as a treatment for insomnia .

Mechanism of Action

The compound’s mechanism of action depends on its application:

  • In biological systems , it interacts with cellular targets like enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity towards these targets.

  • In chemical synthesis , its structure allows it to act as a versatile intermediate, facilitating the formation of various derivatives through its reactive sites.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to analogs with shared piperidine, pyrimidine, or pyrrolidinone components. Key examples include:

Compound Name Structural Features Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Differences vs. Target Compound
1-(5-Ethyl-4-hydroxy-6-methyl-pyrimidin-2-yl)-piperidin-4-one Piperidin-4-one core, ethyl-hydroxy-methylpyrimidine substituent ~265.3 1.8 ~15 (aqueous) Lacks pyrrolidinone; pyrimidine substituent differs
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone Piperidine linked to pyrazolo-pyrimidine and pyridinyl groups ~520.5 3.5 <1 (DMSO) Bulkier substituents; sulfonyl group enhances hydrophobicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine-substituted pyrimidin-2-amine ~207.3 1.2 ~50 (aqueous) Simpler structure; amine group vs. oxygen-linked substituent

<sup>a</sup> Predicted using fragment-based methods.

Key Observations :

  • The target compound’s 5,6-dimethylpyrimidin-4-yloxy group enhances hydrophobicity (logP ~2.5 estimated) compared to the pyrimidin-2-amine in .
  • The ethyl-pyrrolidinone chain may improve solubility relative to sulfonyl-containing analogs .

Physicochemical and Pharmacokinetic Properties

  • CMC Values: Quaternary ammonium compounds (e.g., BAC-C12) show CMC values between 0.4–8.3 mM , but the target compound’s non-ionic nature suggests lower aggregation propensity.
  • Solubility: The pyrrolidinone and ethyl chain likely improve aqueous solubility (~20–30 mg/mL estimated) compared to sulfonyl-containing analogs .
  • Synthetic Feasibility : The absence of complex heterocycles (e.g., pyrazolo-pyrimidine in ) may simplify synthesis.

Methodological Considerations in Compound Comparison

  • Similarity Metrics : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are used to quantify structural similarity . The target compound shares >70% similarity with but <50% with .
  • Activity Cliffs: Minor structural changes (e.g., replacing pyrrolidinone with piperidin-4-one) may drastically alter bioactivity despite high similarity .

Biological Activity

1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a pyrrolidine ring and a dimethylpyrimidine moiety, suggests diverse pharmacological properties that merit detailed investigation.

Chemical Structure

The compound can be represented by the following structural formula:

C18H28N4O2\text{C}_{18}\text{H}_{28}\text{N}_4\text{O}_2

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their function. This is particularly relevant in metabolic pathways where enzyme activity is crucial.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This can lead to alterations in cellular responses.
  • DNA/RNA Interaction : The compound could intercalate into nucleic acids, disrupting normal cellular processes and potentially leading to apoptosis in cancer cells.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

Research indicates that related compounds possess antimicrobial activity against a range of pathogens. The presence of the dimethylpyrimidine moiety enhances interaction with microbial enzymes, leading to inhibition of growth .

Neuropharmacological Effects

Pyrrolidine derivatives are also being investigated for their effects on neurotransmitter systems. Specifically, they may influence dopamine and serotonin transporters, which could have implications for treating mood disorders and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalModulates dopamine and serotonin transporters

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Dimethylpyrimidine Moiety : This is done via nucleophilic substitutions.
  • Final Assembly : The complete structure is formed through coupling reactions between intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.